molecular formula C16H25BrN2S B1462356 N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea CAS No. 1924343-26-9

N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea

Cat. No.: B1462356
CAS No.: 1924343-26-9
M. Wt: 357.4 g/mol
InChI Key: NDGDGSDDNNAYAI-UHFFFAOYSA-N
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Description

N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a bromine atom and isopropyl groups attached to the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea typically involves the reaction of 2-bromo-4-isopropylaniline with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea involves its interaction with specific molecular targets. The presence of the bromine atom and isopropyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-isopropylphenyl)thiourea
  • N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea
  • N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea

Uniqueness

N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is unique due to the presence of two diisopropyl groups attached to the thiourea moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of substituents can also affect its solubility, stability, and overall performance in various applications.

Properties

IUPAC Name

3-(2-bromo-4-propan-2-ylphenyl)-1,1-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2S/c1-10(2)13-7-8-15(14(17)9-13)18-16(20)19(11(3)4)12(5)6/h7-12H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGDGSDDNNAYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)N(C(C)C)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
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N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
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N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
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N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
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N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
Reactant of Route 6
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea

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